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Compound of Interest

Compound Name: PI3K/Akt-IN-1

Cat. No.: B12421190

Get Quote

The PI3K/Akt pathway is the master regulator of cellular metabolism and survival.

Hyperactivation of this pathway—often through PIK3CA mutations or PTEN loss—drives

uncontrolled proliferation.

Structural Logic of PI3K/Akt-IN-1: The molecule is built upon a pyrimidine-5-carbonitrile

scaffold, selected for its ability to mimic the adenine ring of ATP, allowing it to dock into the

ATP-binding pocket of the kinase domain.

The Warhead (Nitrile Group): The C-5 nitrile group often engages in hydrogen bonding or

dipole interactions within the hinge region of the kinase.

The Selectivity Filter (Hydrazone Linker): The hydrazone linkage provides conformational

flexibility, allowing the 3,4,5-trimethoxyphenyl tail to orient into the hydrophobic back-pocket

(Selectivity Pocket), enhancing affinity for PI3K

and PI3K

isoforms.

The Anchor (Methylthio Group): The S-methyl group at the C-2 position contributes to

lipophilicity and van der Waals interactions.
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Pathway Visualization
The following diagram illustrates the signal transduction cascade and the dual-node blockade

imposed by PI3K/Akt-IN-1.
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Figure 1: Mechanism of Action. PI3K/Akt-IN-1 acts as a dual-node inhibitor, preventing PIP3

generation and blocking Akt phosphorylation, ultimately restoring apoptotic signaling.

Part 2: Chemical Synthesis (Protocols & Causality)
The synthesis of PI3K/Akt-IN-1 follows a convergent route, assembling the pyrimidine core

before appending the specificity-determining aromatic tail.

Retrosynthetic Analysis:

Step-by-Step Synthesis Protocol
Pre-requisites: All reagents must be ACS grade. Anhydrous conditions are critical for Step 3

(Chlorination).

Step 1: Construction of the Pyrimidine Core Reaction Type: One-pot Cyclocondensation

Reagents: 4-Methoxybenzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), S-

methylisothiourea sulfate (or Thiourea followed by methylation, but S-methylisothiourea is

more direct) (15 mmol), Potassium Carbonate (

, 30 mmol).

Solvent: Absolute Ethanol (30 mL).

Procedure:

Dissolve aldehyde and ethyl cyanoacetate in ethanol.

Add S-methylisothiourea and base.

Reflux for 10–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Causality: The base promotes the Knoevenagel condensation between the aldehyde and

cyanoacetate, followed by nucleophilic attack by the thiourea derivative to close the ring.

Workup: Cool to RT. Pour into crushed ice. Acidify with HCl (pH 4–5) to precipitate the

product. Filter and recrystallize from ethanol.
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Intermediate A:4-hydroxy-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

Step 2: Chlorination (Activation of the Scaffold) Reaction Type: Nucleophilic Substitution

(Deoxychlorination)

Reagents: Intermediate A (5 mmol), Phosphorus Oxychloride (

, 15 mL).

Procedure:

Place Intermediate A in a round-bottom flask.

Add

slowly (exothermic).

Reflux for 3–5 hours.

Critical Control Point: Ensure the system is protected from moisture (

guard tube). Water reacts violently with

.

Workup: Remove excess

under reduced pressure. Pour residue onto crushed ice slowly with stirring (hydrolysis of
residual phosphoryl chloride). Neutralize with

. Extract with Chloroform.

Intermediate B:4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

Step 3: Hydrazine Introduction Reaction Type: Nucleophilic Aromatic Substitution (

)

Reagents: Intermediate B (3 mmol), Hydrazine Hydrate (80%, 15 mmol).

Solvent: Ethanol (20 mL).
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Procedure:

Dissolve Intermediate B in ethanol.

Add hydrazine hydrate dropwise at

.

Stir at RT for 4 hours.

Self-Validation: The disappearance of the chlorine isotope pattern in Mass Spec and the

appearance of N-H signals in IR/NMR confirms substitution.

Workup: Filter the precipitate, wash with cold ethanol/water.

Intermediate C:4-hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

Step 4: Final Condensation (Schiff Base Formation) Reaction Type: Imine Formation

Reagents: Intermediate C (1 mmol), 3,4,5-Trimethoxybenzaldehyde (1 mmol), Glacial Acetic

Acid (catalytic, 2-3 drops).

Solvent: Ethanol (15 mL).

Procedure:

Mix Intermediate C and the aldehyde in ethanol.

Add acetic acid (catalyst to protonate the carbonyl oxygen).

Reflux for 4–6 hours.

Workup: Cool. Filter the solid product. Wash with hot ethanol to remove unreacted aldehyde.

Final Product:PI3K/Akt-IN-1 (Compound 7f).

Synthesis Workflow Diagram
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Figure 2: Synthetic workflow for PI3K/Akt-IN-1. Critical steps involve the activation of the

pyrimidine core via chlorination and the final Schiff-base coupling.

Part 3: Biological Characterization & Validation
To validate the synthesized compound, the following assays must be performed. The data

below is derived from the primary characterization of Compound 7f.

Kinase Inhibition Assay (Cell-Free)
Objective: Determine IC50 against recombinant kinases. Method: ADP-Glo or FRET-based

kinase assay. Protocol:

Incubate recombinant PI3K isoforms (p110

/p85

, p110

/p85

) with varying concentrations of PI3K/Akt-IN-1 (0.1

M – 100

M).

Add ATP and lipid substrate (PIP2).

Measure conversion to ADP or PIP3.

Reference Data Profile:
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Target Kinase
IC50 (

M)
Significance

PI3K Moderate selectivity for

hematologic targets.[1]

PI3K Immune modulation potential.

Akt-1 Direct downstream blockade.

Cellular Viability & Apoptosis (In Vitro)
Objective: Confirm cytotoxicity and mechanism of death.[2][3] Cell Lines: K562 (CML), MCF-7

(Breast Cancer).[4] Protocol:

MTT Assay: Treat cells for 48h. Calculate IC50.

Target IC50 (K562): ~2.62

M.

Flow Cytometry (Annexin V/PI):

Treat K562 cells with 2.62

M PI3K/Akt-IN-1.

Observe shift from viable (Q3) to Early Apoptotic (Q4) and Late Apoptotic (Q2).

Western Blot:

Lyse treated cells.

Probe for p-Akt (Ser473) and p-PI3K.

Validation Criteria: Significant reduction in band intensity for phosphorylated species

compared to Total Akt/PI3K.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.medchemexpress.com/Targets/PI3K.html
https://file.medchemexpress.com/pathwayPDF/PI3K-Akt-mTOR-Inhibitors-Modulators-MCE.pdf
https://www.medchemexpress.com/pi3k?-inhibitor-az2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967206/
https://www.benchchem.com/product/b12421190/docs?utm_src=pdf-body#part-1-pharmacophore-design-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Primary Discovery & Synthesis

El-Metwally, S. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer

agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[4][5]

Journal of Enzyme Inhibition and Medicinal Chemistry.

Source:

Commercial Compound Reference

MedChemExpress (MCE). PI3K/AKT-IN-1 (Catalog No.[1][6][7][8][9] HY-144806).[3]

Source:

Pathway Context

Manning, B. D., & Toker, A. (2017).[10] AKT/PKB Signaling: Navigating the Network. Cell.

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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